Structural Differentiation: Unique α,β-Unsaturated Methanesulfonyl Side Chain vs. Saturated or Aromatic Amide Analogs
The compound incorporates an (E)-3-methanesulfonylprop-2-en-1-yl group at the carboxamide nitrogen, which distinguishes it from all published 2-oxoquinoline-4-carboxamide analogs that carry saturated alkyl, benzyl, or simple aryl amide substituents [1]. This α,β-unsaturated sulfone constitutes a potential Michael acceptor (electrophilic warhead), a feature completely absent in the most potent published OGT inhibitors F20 (IC50 = 117.6 μM) and 3b (IC50 = 116.0 μM) [1], as well as in the antiproliferative leads from the ESCC series (IC50 ~10 μM) which bear simple aliphatic or aromatic amides [2]. Direct quantitative reactivity or target engagement data for this specific compound are not yet publicly available in primary literature or patents; the differentiation is therefore based on structural class inference.
| Evidence Dimension | Presence/absence of electrophilic α,β-unsaturated sulfone warhead |
|---|---|
| Target Compound Data | (E)-3-methanesulfonylprop-2-en-1-yl substituent present |
| Comparator Or Baseline | F20, 3b, and ESCC lead compounds: saturated or aromatic amide substituents only; no Michael acceptor motif |
| Quantified Difference | Qualitative structural difference; no reactivity or potency assay data available for target compound |
| Conditions | Structural comparison based on published chemical structures from OGT inhibitor series (Frontiers in Chemistry 2021) and ESCC series (Eur. J. Med. Chem. 2018) [1][2] |
Why This Matters
This structural feature strongly suggests a distinct mechanism of action (covalent target engagement) not achievable with existing in-class analogs, which is critical for scientific programs seeking irreversible or targeted covalent inhibitors of cysteine-dependent enzymes, and for procurement decisions where generic scaffold similarity would lead to non-equivalent tools.
- [1] Weiss M, Loi EM, Sterle M, Balsollier C, Tomašič T, Pieters RJ, Gobec M, Anderluh M. New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth. Frontiers in Chemistry. 2021;9:666122. View Source
- [2] Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry. 2018;156:13-29. View Source
